- Multiple Actions of H2S-Releasing Peptides in Human β-Amyloid Expressing C. elegans, ACS Chemical Neuroscience, 2022, 13(23), 3378-3388

Cas no 94744-50-0 (Fmoc-Aib-OH)

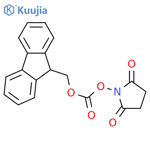

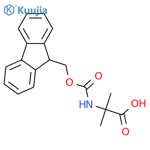

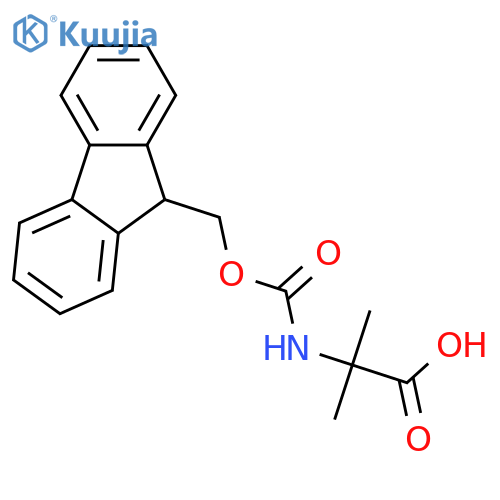

Fmoc-Aib-OH structure

商品名:Fmoc-Aib-OH

Fmoc-Aib-OH 化学的及び物理的性質

名前と識別子

-

- Fmoc-2-Aminoisobutyric acid

- Fmoc-alpha-Me-Ala-OH

- Fmoc-alpha-aminoisobutyric acid

- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoic acid

- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid

- Fmoc-α-Me-Ala-OH

- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid

- Fmoc-Aib-OH

- Fmoc-Alpha-Methylalanine

- Fmoc-

- FMOC-ALPHA-METHYL-ALANINE

- FMOC-A-ME-ALA-OH

- FMOC-A-METHYLALANINE

- FMOC-AMINOISOBUTYRIC ACID (FMOC-AIB-OH)

- N-Fmoc-2-aminoisobutyric acid

- N-Fmoc-aminoisobutyric acid

- 2-(Fmoc-amino)isobutyric Acid

- N-Fmoc-α-methylalanine

- N-Fmoc-2-methyl-DL-alanine

- Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-

- 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-2-METHYLPROPANOIC ACID

- PubChem16476

- N-Fmoc-alpha-meth

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine (ACI)

- 2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-2-methylpropanoic acid

- 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid

- 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid

- N-9-Fluorenylmethoxycarbonyl-α-aminoisobutyric acid

-

- MDL: MFCD00151913

- インチ: 1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)

- InChIKey: HOZZVEPRYYCBTO-UHFFFAOYSA-N

- ほほえんだ: O=C(NC(C)(C)C(O)=O)OCC1C2C(=CC=CC=2)C2C1=CC=CC=2

計算された属性

- せいみつぶんしりょう: 325.131408g/mol

- ひょうめんでんか: 0

- XLogP3: 3.2

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 5

- どういたいしつりょう: 325.131408g/mol

- 単一同位体質量: 325.131408g/mol

- 水素結合トポロジー分子極性表面積: 75.6Ų

- 重原子数: 24

- 複雑さ: 468

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 2

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.2820

- ゆうかいてん: 180.0 to 184.0 deg-C

- ふってん: 544.3℃ at 760 mmHg

- フラッシュポイント: 283 °C

- 屈折率: 1.614

- PSA: 75.63000

- LogP: 3.77920

- かんど: Moisture Sensitive

Fmoc-Aib-OH セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- 福カードFコード:10-21

- ちょぞうじょうけん:0-10°C

- 危険レベル:IRRITANT

Fmoc-Aib-OH 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Fmoc-Aib-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AAPPTec | UZF011-100g |

Fmoc-Aib-OH |

94744-50-0 | 100g |

$195.00 | 2024-07-20 | ||

| ChemScence | CS-W009269-1000g |

Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- |

94744-50-0 | 99.57% | 1000g |

$695.0 | 2021-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003683-5g |

Fmoc-Aib-OH |

94744-50-0 | 97% | 5g |

¥58 | 2024-07-19 | |

| abcr | AB175897-100 g |

Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); . |

94744-50-0 | 95% | 100g |

€184.70 | 2023-05-07 | |

| abcr | AB175897-10 g |

Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); . |

94744-50-0 | 95% | 10g |

€80.40 | 2023-05-07 | |

| Enamine | EN300-81267-0.1g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid |

94744-50-0 | 95.0% | 0.1g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-81267-1.0g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid |

94744-50-0 | 95.0% | 1.0g |

$26.0 | 2025-02-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62211-25g |

2-(Fmoc-amino)isobutyric acid, 98% |

94744-50-0 | 98% | 25g |

¥12777.00 | 2023-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047154-100g |

Fmoc-Aib-OH |

94744-50-0 | 98% | 100g |

¥501.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0888-5G |

2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid |

94744-50-0 | >98.0%(T)(HPLC) | 5g |

¥120.00 | 2024-04-15 |

Fmoc-Aib-OH 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 10 min, 0 °C

1.2 0 °C; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 0 °C; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 10 min, 0 °C

1.2 6 h, 25 °C

1.2 6 h, 25 °C

リファレンス

- Solid-phase synthesis of benzimidazole libraries biased for RNA targets, Tetrahedron Letters, 2003, 44(14), 2807-2811

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt; 24 h, rt

リファレンス

- Radical-Mediated Activation of Esters with a Copper/Selectfluor System: Synthesis of Bulky Amides and Peptides, Journal of Organic Chemistry, 2021, 86(7), 5401-5411

合成方法 4

はんのうじょうけん

1.1 Catalysts: Ytterbium triflate Solvents: Nitromethane

リファレンス

- Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions, Indian Journal of Chemistry, 2002, (1), 157-160

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Catalysts: Zinc Solvents: Acetonitrile , Water

リファレンス

- Zinc promoted rapid and efficient synthesis of Fmoc- and Z-α, α-dialkylamino acids under neutral conditions, Indian Journal of Chemistry, 2001, (1), 70-74

合成方法 6

はんのうじょうけん

リファレンス

- Preparation of human glucagon-like-peptide-1 mimics and their use in the treatment of diabetes and related conditions, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

リファレンス

- Synthesis and antiproliferative activity of culicinin D analogues containing simplified AHMOD-based residues, European Journal of Medicinal Chemistry, 2019, 177, 235-246

合成方法 8

はんのうじょうけん

リファレンス

- Synthesis, conformational analysis and CB1 binding affinity of hairpin-like anandamide pseudopeptide mimetics, Journal of Peptide Science, 2006, 12(9), 575-591

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 2 h, rt

リファレンス

- Fmoc-OPhth, the reagent of Fmoc protection, Tetrahedron Letters, 2017, 58(16), 1600-1603

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 0 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

リファレンス

- Proximity-Induced Reactivity and Product Selectivity with a Rationally Designed Bifunctional Peptide Catalyst, ACS Catalysis, 2017, 7(11), 7704-7708

合成方法 11

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 18 h, rt

リファレンス

- Preparation of N-biaryl(hetero)arylsulphonamide amino acid derivatives as sphingosine 1-phosphate receptor type 1 antagonists useful in the treatment of diseases mediated by lymphocytes interactions, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Dichloromethane ; 2 h, 25 °C

リファレンス

- Synthesis of insulinotropic peptides by a solid and solution approach via preparation and coupling of several peptide fragments and use of a pseudoproline in one of the fragments, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

リファレンス

- DNA-binding ligands from peptide libraries containing unnatural amino acids, Chemistry - A European Journal, 1998, 4(3), 425-433

合成方法 14

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Methanol , Dichloromethane ; 60 min, rt; 90 min, rt

リファレンス

- Method for producing peptide compound containing N-substituted-amino acid residue, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

リファレンス

- Preparation of potent and efficient cytotoxic pentapeptides and their antibody drug conjugates for treating cancer, United States, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Dichloromethane ; 2 h, 25 °C

リファレンス

- Insulinotropic peptide synthesis using solid and solution phase combination techniques, World Intellectual Property Organization, , ,

Fmoc-Aib-OH Raw materials

- Fmoc-Aib-OH

- 2-amino-2-methylpropanoic acid

- (9H-fluoren-9-yl)methyl chloroformate

- 2-Chlorotrityl chloride

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine 1,1-dimethylethyl ester

- Fmoc-OSu

- 1H-Isoindole-1,3(2H)-dione, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-

Fmoc-Aib-OH Preparation Products

Fmoc-Aib-OH サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:94744-50-0)Fmoc-Aib-OH

注文番号:A22824

在庫ステータス:in Stock/in Stock

はかる:500g/1kg

清らかである:99%/99%

最終更新された価格情報:Friday, 30 August 2024 04:14

価格 ($):298.0/566.0

Fmoc-Aib-OH 関連文献

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

94744-50-0 (Fmoc-Aib-OH) 関連製品

- 1080-06-4(Methyl L-tyrosinate)

- 1132-26-9(2-amino-2-methyl-3-phenyl-propanoic acid)

- 672-87-7(Metyrosine)

- 194471-84-6(Fmoc-3-amino-1-cyclohexane carboxylic acid)

- 672-86-6(α-Methyl-D-tyrosine)

- 1231709-22-0((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic Acid)

- 555-29-3(2-methyl-3-(3,4-dihydroxyphenyl)-dl-*alanine)

- 1131-15-3(3-phenyloxolane-2,5-dione)

- 77-23-6(pentoxyverine)

- 949-67-7(L-Tyrosine Ethyl Ester)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94744-50-0)Fmoc-2-氨基异丁酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:94744-50-0)Fmoc-Aib-OH

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ